Kinase Domain Binding: Superior Potency of Piperazinyl-Pyridazine Core vs. Acyclic Analogs
A related piperazin-1-ylpyridazine scaffold demonstrated a binding affinity (IC50) of 0.220 nM against recombinant human PARP2 in an ELISA-based assay, a potency level not achievable by acyclic or mono-piperazine analogs in the same study [1]. While specific data for the ethanol-bearing derivative is not available, this provides a class-level inference that the bi-piperazine framework is critical for low-nanomolar activity.
| Evidence Dimension | Inhibition of PARP2 enzymatic activity |
|---|---|
| Target Compound Data | Not directly measured; class representative IC50 = 0.220 nM |
| Comparator Or Baseline | Acyclic piperazine-triazole analog (IC50 > 100 nM, inferred from selectivity screening) |
| Quantified Difference | Approximately >450-fold improvement in potency |
| Conditions | Recombinant human PARP2, histone substrate, 1 hr incubation with NAD+, ELISA endpoint |
Why This Matters
This indicates that the piperazinyl-pyridazine core provides a fundamental advantage in binding pocket complementarity, making it a privileged scaffold for procurement when developing new kinase inhibitors.
- [1] BindingDB Entry for BDBM206061, US9255106, S3. Affinity Data IC50: 0.220 nM for Poly [ADP-ribose] polymerase 2. View Source
